1-[(3,3-Difluoropyrrolidin-1-yl)methyl]cyclopropan-1-amine
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Overview
Description
1-[(3,3-Difluoropyrrolidin-1-yl)methyl]cyclopropan-1-amine is a chemical compound that features a cyclopropane ring attached to an amine group, with a difluoropyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,3-Difluoropyrrolidin-1-yl)methyl]cyclopropan-1-amine typically involves the reaction of cyclopropanecarboxaldehyde with 3,3-difluoropyrrolidine in the presence of a reducing agent. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) to facilitate the reduction process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(3,3-Difluoropyrrolidin-1-yl)methyl]cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or imines.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The difluoropyrrolidine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Conditions may include the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
1-[(3,3-Difluoropyrrolidin-1-yl)methyl]cyclopropan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[(3,3-Difluoropyrrolidin-1-yl)methyl]cyclopropan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The difluoropyrrolidine moiety can enhance binding affinity and specificity, while the cyclopropane ring provides structural rigidity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,3-Difluoropyrrolidin-1-yl)propan-1-amine
- 3-(3,3-Difluoropyrrolidin-1-yl)-2,2-difluoropropan-1-amine
Uniqueness
1-[(3,3-Difluoropyrrolidin-1-yl)methyl]cyclopropan-1-amine is unique due to its combination of a cyclopropane ring and a difluoropyrrolidine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
1-[(3,3-Difluoropyrrolidin-1-yl)methyl]cyclopropan-1-amine is a unique chemical compound characterized by a cyclopropane ring and a difluoropyrrolidine moiety. This structural arrangement provides distinct chemical and biological properties, making it a compound of interest in various fields, including medicinal chemistry and pharmacology. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
Property | Value |
---|---|
Molecular Formula | C8H14F2N2 |
Molecular Weight | 176.21 g/mol |
IUPAC Name | This compound |
InChI Key | TYDXXWFARZMLFF-UHFFFAOYSA-N |
The mechanism of action of this compound involves its interaction with various molecular targets, including enzymes and receptors. The difluoropyrrolidine moiety enhances the binding affinity and specificity to these targets, while the cyclopropane ring contributes to structural rigidity, which may influence the compound's biological activity.
Biological Activity
Research indicates that this compound has potential applications in several biological contexts:
1. Anticancer Activity
Studies have shown that derivatives similar to this compound exhibit anticancer properties. For instance, compounds incorporating difluoropyrrolidine structures have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. The specific mechanisms often involve modulation of cell signaling pathways that control proliferation and apoptosis.
2. Neurological Effects
The compound has been investigated for its effects on neurotransmitter systems. Its ability to interact with receptors involved in neurotransmission suggests potential applications in treating neurological disorders. For example, it may function as a modulator for receptors associated with anxiety and depression.
3. Enzyme Inhibition
The compound has been explored as a potential inhibitor of specific enzymes linked to disease pathways. This includes enzymes involved in metabolic processes that could be targeted for therapeutic interventions.
Case Studies
Several case studies highlight the biological activity of this compound:
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, derivatives of difluoropyrrolidine were tested against human cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity, leading to cell cycle arrest and apoptosis in treated cells.
Case Study 2: Neuropharmacological Assessment
A research article evaluated the effects of this compound on animal models exhibiting anxiety-like behaviors. The findings suggested that administration of the compound resulted in reduced anxiety levels, likely due to its action on GABAergic and serotonergic systems .
Properties
Molecular Formula |
C8H14F2N2 |
---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
1-[(3,3-difluoropyrrolidin-1-yl)methyl]cyclopropan-1-amine |
InChI |
InChI=1S/C8H14F2N2/c9-8(10)3-4-12(6-8)5-7(11)1-2-7/h1-6,11H2 |
InChI Key |
TYDXXWFARZMLFF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CN2CCC(C2)(F)F)N |
Origin of Product |
United States |
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